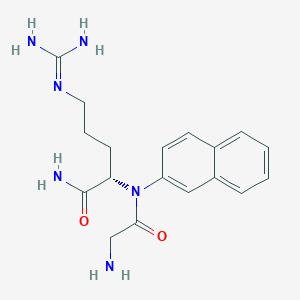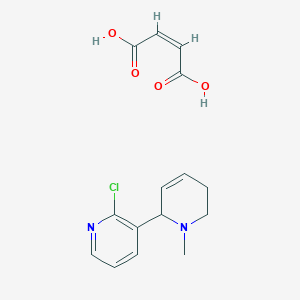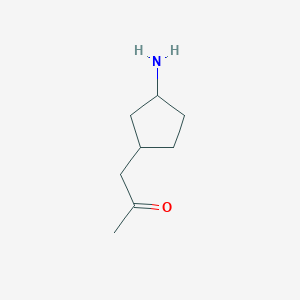
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions This compound is characterized by the presence of two alkyl groups, 2-methylpropyl and propan-2-yl, attached to the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine typically involves the reaction of piperazine with appropriate alkyl halides. One common method is the alkylation of piperazine with 2-methylpropyl bromide and propan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the alkyl groups.
Substitution: Alkylated or arylated piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpropyl)-1-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methylpropyl)piperazine: Similar structure but lacks the propan-2-yl group.
1-(Propan-2-yl)piperazine: Similar structure but lacks the 2-methylpropyl group.
N-Methylpiperazine: Contains a methyl group instead of the larger alkyl groups.
Uniqueness
2-(2-Methylpropyl)-1-(propan-2-yl)piperazine is unique due to the presence of both 2-methylpropyl and propan-2-yl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H24N2 |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-1-propan-2-ylpiperazine |
InChI |
InChI=1S/C11H24N2/c1-9(2)7-11-8-12-5-6-13(11)10(3)4/h9-12H,5-8H2,1-4H3 |
Clave InChI |
QJQFPNVTLFVFRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CNCCN1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


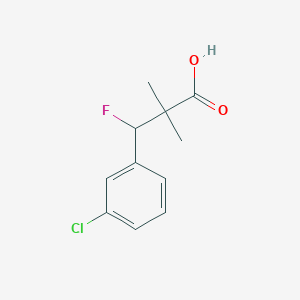

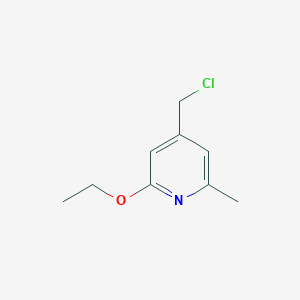
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
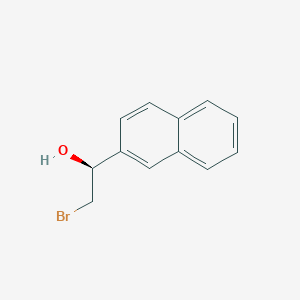
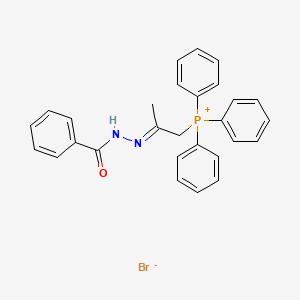
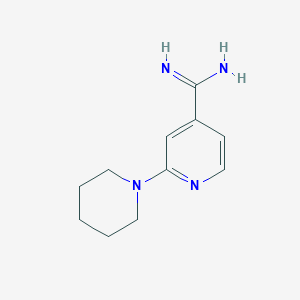
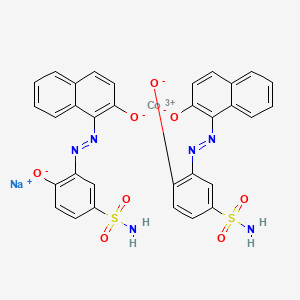
![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)
![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
